Tert-butyl 3-amino-3,6-dihydro-2H-pyridine-1-carboxylate
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Description
Molecular Structure Analysis
The molecular formula of “Tert-butyl 3-amino-3,6-dihydro-2H-pyridine-1-carboxylate” is C10H17NO2. The molecular weight is 183.25 g/mol .Physical and Chemical Properties Analysis
“this compound” is a solid compound. The SMILES string representation is O=C(OC©©C)N1CCC=CC1 .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-amino-3,6-dihydro-2H-pyridine-1-carboxylate serves as a foundational compound in the synthesis of complex chemical structures. For instance, it is utilized in the synthesis of Schiff base compounds, which are characterized using techniques like FTIR, NMR spectroscopy, and X-ray crystallographic analysis. These compounds demonstrate notable intramolecular hydrogen bonding, contributing to their structural stability and potential applications in materials science (Çolak, Karayel, Buldurun, & Turan, 2021).
Catalytic Reactions
This chemical is also pivotal in catalytic reactions, including the palladium-catalyzed coupling reactions with arylboronic acids. This process leads to the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing the compound's role in creating diverse molecular architectures (Wustrow & Wise, 1991).
Material Science and Drug Development
In material science and drug development, the research applications of this compound are explored through its involvement in the synthesis of novel compounds with potential biological activity. For instance, studies on the synthesis and molecular structure of related compounds hint at the broader implications for drug design and development, showcasing the compound's role in generating new pharmacologically active molecules (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Properties
IUPAC Name |
tert-butyl 3-amino-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSCVNNZVDRAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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